N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as FEN, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. FEN has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Photoreaction and Aromatic Substitution
Research into photoreaction mechanisms of similar compounds, such as 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, demonstrates the potential for studying photonucleophilic aromatic substitution. These studies reveal insights into the reactions of similar compounds under specific conditions, offering a foundation for understanding how N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide might behave under similar circumstances (Cuquerella, Bosca, & Miranda, 2004).
Synthesis and Pharmacological Properties
The synthesis and evaluation of pharmacological properties of naphthylpiperazine derivatives highlight their potential as neurotropic and cardiovascular agents. This research suggests a framework for the synthesis of related compounds, including N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, and their potential applications in medicine (Červená, Dlabač, Němec, & Protiva, 1975).
Anticancer Screening and Chemical Synthesis
The development of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles through copper(I)-catalyzed reactions showcases the versatility of naphthalene derivatives in medicinal chemistry, particularly in anticancer drug discovery. This line of research could inform studies on the anticancer potential of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide and similar compounds (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Fe-catalyzed Synthesis and Drug Development
Investigations into the Fe-catalyzed synthesis of flunarizine, a drug used for migraine and epilepsy treatment, provide insights into the synthetic pathways that could be applied to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide. This research underscores the compound's potential in drug development and the exploration of its therapeutic properties (Shakhmaev, Sunagatullina, & Zorin, 2016).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The inhibition of ENTs by N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide affects the nucleotide synthesis and regulation of adenosine function
Result of Action
The molecular and cellular effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide’s action include the reduction of uridine uptake in ENT1 and ENT2 . This results in the inhibition of nucleotide synthesis and regulation of adenosine function .
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c25-22-7-3-4-8-23(22)28-15-13-27(14-16-28)12-11-26-24(29)18-30-21-10-9-19-5-1-2-6-20(19)17-21/h1-10,17H,11-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUDLLSFMFNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide |
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